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5-Methylcyclohexane-1,2,3,4-tetrol

Cat. No.: B8140237
M. Wt: 162.18 g/mol
InChI Key: UTJYMNZLKFABJE-UHFFFAOYSA-N
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Description

Contextual Significance of Polyhydroxylated Cycloalkanes in Chemical Research

Polyhydroxylated cycloalkanes, a broad class that includes cyclohexanetetrols, hold a position of notable importance in the landscape of chemical research. Their rigid, chair-like or boat-like conformations and multiple stereocenters make them valuable scaffolds in stereoselective synthesis and medicinal chemistry. These compounds can be seen as analogues of carbohydrates and are often studied for their potential to mimic or interfere with biological processes involving sugars. np-mrd.org

The dense arrangement of hydroxyl groups allows for a variety of intermolecular and intramolecular interactions, influencing their physical properties and reactivity. This makes them interesting models for studying hydrogen bonding networks and as building blocks for more complex molecules, including pharmaceuticals and materials. researchgate.net For instance, some cyclitols and their derivatives have been investigated as inhibitors of enzymes such as glycosidases, which are involved in various metabolic pathways. nih.gov

Historical Perspectives on Cyclohexanetetrol Research

The study of cyclohexanetetrols is part of the broader history of cyclitol chemistry, which dates back to the 19th century with the isolation of myo-inositol from muscle tissue. np-mrd.org The synthesis of specific cyclohexanetetrol isomers has been a challenge that has intrigued organic chemists for decades. Early work in the 20th century laid the foundation for understanding the stereochemistry and reactivity of these compounds. For example, the synthesis of 1,2,3,4-cyclohexanetetrols was first reported in 1933.

A significant figure in this field was G. E. McCasland, who, along with his collaborators, conducted extensive research on the synthesis and characterization of various cyclitols, including the diastereomeric 1,2,4,5-cyclohexanetetrols. keio.ac.jp The development of nomenclature systems, such as the one proposed by the IUPAC, has been crucial for systematically naming the numerous possible stereoisomers of these compounds. kisti.re.kr

Scope of Research on 5-Methylcyclohexane-1,2,3,4-tetrol

Research specifically focused on this compound is limited. However, its existence is noted in chemical databases, with a specific stereoisomer identified as DL-(1,2/3,4,5)-5-methyl-1,2,3,4-cyclohexanetetrol and assigned the CAS number 112314-16-6 . lookchem.com

The primary research context for this compound appears to be in the realm of synthetic chemistry, likely as a target molecule to explore stereoselective synthesis methodologies or as a potential building block for more complex structures. The known synthetic precursor, DL-(1,2/3,4,5)-1,2,3,4-tetra-O-acetyl-5-methyl-1,2,3,4-cyclohexanetetrol , suggests that research has been conducted on its preparation and subsequent deprotection to yield the final tetrol. lookchem.com

The study of this particular methyl-substituted cyclohexanetetrol can provide insights into how the addition of a methyl group influences the conformation, reactivity, and potential biological activity of the parent cyclohexanetetrol structure.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables include representative data from closely related and well-characterized cyclohexanetetrols to provide an illustrative understanding of the expected properties.

Table 1: Physicochemical Properties of DL-(1,2/3,4,5)-5-methyl-1,2,3,4-cyclohexanetetrol

PropertyValue
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
CAS Number 112314-16-6
Stereochemistry DL-(1,2/3,4,5)

Data sourced from LookChem. lookchem.com

Table 2: Representative Spectroscopic Data of a Substituted Cyclohexanetetrol

The following data is for (±)-trans,trans-cyclohexane-1,2,4,5-tetraol and is provided as a representative example.

Spectroscopic TechniqueKey Signals
¹H NMR (300 MHz, D₂O) δ 3.62 (m, 4H), 1.69 (m, 4H)
¹³C NMR (75 MHz, D₂O) δ 69.4, 33.61
IR (Characteristic Absorptions) Broad O-H stretch (~3300-3500 cm⁻¹), C-H stretch (~2850-2950 cm⁻¹), C-O stretch (~1000-1100 cm⁻¹)
Mass Spectrometry (EI) Molecular ion peak (M⁺) and fragmentation patterns corresponding to loss of water and other small molecules.

Representative data from a study on (±)-trans,trans-cyclohexane-1,2,4,5-tetraol. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4 B8140237 5-Methylcyclohexane-1,2,3,4-tetrol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylcyclohexane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJYMNZLKFABJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C1O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Stereochemical Analysis of 5 Methylcyclohexane 1,2,3,4 Tetrol

Stereoisomerism and Absolute Configuration: A Theoretical Framework

Identification and Characterization of Diastereomers

In the absence of specific literature, the identification and characterization of the diastereomers of 5-Methylcyclohexane-1,2,3,4-tetrol would theoretically involve the synthesis of the compound, followed by separation of the resulting isomeric mixture. Techniques such as column chromatography would likely be employed to isolate the individual diastereomers. Each isolated isomer would then be subjected to analysis to determine its unique three-dimensional structure.

Determination of Absolute Configurations

The determination of the absolute configuration of each chiral center is a critical step in the complete structural elucidation of a molecule. For a compound like this compound, a combination of spectroscopic methods would be necessary.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to identify through-space interactions between protons. The presence or absence of specific NOE correlations would provide crucial information about the spatial proximity of the methyl group and the hydroxyl groups, allowing for the assignment of their relative positions on the cyclohexane (B81311) ring (axial or equatorial).

Circular Dichroism (CD) spectroscopy is an essential technique for analyzing chiral molecules and determining their absolute configuration.

For polyols like this compound, the Exciton (B1674681) Coupled Circular Dichroism (ECCD) method could be applied after derivatization. By introducing chromophores that can interact electronically, the resulting CD spectrum can reveal the absolute stereochemistry of the parent molecule. The sign of the Cotton effects in the ECCD spectrum is directly related to the helicity of the interacting chromophores, which in turn is dictated by the stereochemistry of the polyol.

To apply the ECCD method, bichromophoric derivatives of the tetrol would need to be synthesized. These derivatives would contain two chromophores that are spatially close enough to allow for exciton coupling. The analysis of the resulting CD spectra would provide definitive assignments of the absolute configuration of the chiral centers in each stereoisomer.

While the theoretical framework for the structural and stereochemical analysis of this compound is well-established, the actual experimental data and research findings for this specific compound are not available in the public domain. The information presented here is based on general principles of organic chemistry and spectroscopy as applied to analogous structures.

Utilization of Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Conformational Analysis and Preferred Geometries

The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexane ring, which minimizes both angle and torsional strain. The presence of a methyl group and four hydroxyl groups introduces a complex interplay of steric and stereoelectronic effects that determine the most stable three-dimensional arrangement of the molecule.

While specific experimental data for this compound is scarce in publicly available literature, its conformational preferences can be predicted and understood through well-established theoretical principles and computational chemistry. mst.edu Quantum mechanical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are powerful tools for evaluating the relative energies of different conformers. researchgate.net

For any given stereoisomer of this compound, several chair conformations are possible through ring-flipping. The relative stability of these conformers is governed by the minimization of unfavorable steric interactions, primarily 1,3-diaxial interactions. In these interactions, an axial substituent on the cyclohexane ring experiences steric repulsion from the other two axial substituents on the same side of the ring.

Theoretical models predict that the chair conformation with the maximum number of bulky substituents in the equatorial position will be the most stable. The relative energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position.

The conformational equilibrium of this compound is determined by the cumulative effect of the methyl and four hydroxyl groups.

Methyl Group: The methyl group is a relatively bulky substituent with a well-established preference for the equatorial position to avoid 1,3-diaxial interactions with axial hydrogens. Placing a methyl group in an axial position introduces significant steric strain, destabilizing the conformation.

Hydroxyl Groups: Hydroxyl groups are smaller than a methyl group but are polar. Their conformational preference is also for the equatorial position to minimize steric strain. However, the presence of multiple hydroxyl groups introduces the possibility of intramolecular hydrogen bonding. Depending on the relative stereochemistry of the hydroxyl groups, hydrogen bonding between an axial hydroxyl group and an adjacent equatorial or axial hydroxyl group could potentially stabilize a conformation that might otherwise be considered less favorable based solely on steric bulk.

The final preferred geometry for a specific stereoisomer of this compound will be a delicate balance between minimizing 1,3-diaxial interactions and maximizing stabilizing intramolecular hydrogen bonds. For instance, a conformation with three equatorial hydroxyl groups and one axial hydroxyl group that can form a hydrogen bond might be comparable in energy to a conformation with all four hydroxyl groups in equatorial positions.

Spectroscopic Characterization Methodologies

The definitive determination of the structure and stereochemistry of a complex molecule like this compound relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, are indispensable for the complete structural elucidation of this compound. These methods provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a specific isomer of this compound would provide a wealth of information. The chemical shifts (δ) of the protons would indicate their local electronic environment. Protons attached to carbons bearing hydroxyl groups (carbinol protons) would resonate at a lower field (typically δ 3.5-4.5 ppm) compared to the other ring protons. The methyl protons would appear as a doublet or singlet at a much higher field (typically δ 0.8-1.2 ppm). The coupling constants (J-values) between adjacent protons are particularly informative for determining the relative stereochemistry. The magnitude of the coupling constant between two vicinal protons on a cyclohexane ring is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-10 Hz) are indicative of a diaxial relationship between protons, while smaller coupling constants (typically 2-4 Hz) suggest an axial-equatorial or diequatorial relationship.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule and their chemical environments. Carbons bonded to hydroxyl groups would appear at a lower field (typically δ 65-85 ppm) compared to the other ring carbons. The methyl carbon would resonate at a much higher field (typically δ 15-25 ppm). The number of signals in the ¹³C NMR spectrum can help to determine the symmetry of the molecule.

Hypothetical NMR Data for a Stereoisomer of this compound:

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity & Coupling Constant (Hz) Chemical Shift (ppm) Assignment
4.12dd, J = 10.5, 4.282.1C-1
3.98t, J = 9.879.5C-2
3.85dd, J = 9.8, 3.577.3C-3
3.65dt, J = 10.5, 4.075.8C-4
2.15m45.2C-5
1.85m35.6C-6
0.95d, J = 6.818.9-CH₃

Note: This is a hypothetical data table for illustrative purposes.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for establishing the complete connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other (typically through two or three bonds). This allows for the tracing of the proton-proton connectivity network within the cyclohexane ring. For example, a cross-peak between the proton at C-1 and the proton at C-2 would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This powerful technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

By combining the information from these one- and two-dimensional NMR experiments, the complete chemical structure and relative stereochemistry of any given isomer of this compound can be unequivocally determined.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. While specific mass spectral data for this compound is not widely published, a theoretical analysis based on the principles of mass spectrometry and the known fragmentation of similar cyclic alcohols can provide significant insights into its expected mass spectrum.

Upon electron ionization, the this compound molecule would lose an electron to form a molecular ion (M+). The m/z (mass-to-charge ratio) of this molecular ion would correspond to the molecular weight of the compound. Subsequent fragmentation of this unstable molecular ion would lead to the formation of various smaller, charged fragments. The analysis of the m/z values of these fragments helps in piecing together the structure of the original molecule.

Key expected fragmentation pathways for this compound would likely involve the loss of water molecules (-H₂O) from the tetrol structure, a common fragmentation pattern for alcohols. The loss of the methyl group (-CH₃) and various combinations of these losses would also be anticipated. The cleavage of the cyclohexane ring itself can also occur, leading to a complex pattern of fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure/Loss Predicted m/z
[M]+Molecular Ion162
[M-H₂O]+Loss of one water molecule144
[M-2H₂O]+Loss of two water molecules126
[M-3H₂O]+Loss of three water molecules108
[M-4H₂O]+Loss of four water molecules90
[M-CH₃]+Loss of a methyl group147
[M-CH₃-H₂O]+Loss of a methyl group and one water molecule129
Ring Cleavage FragmentsVarious smaller fragments resulting from the cleavage of the cyclohexane ring.Various

Note: The relative abundances of these fragments would depend on the stability of the resulting ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of the bonds within the molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its hydroxyl (-OH) and C-H bonds.

The most prominent feature in the IR spectrum would be a broad and intense absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding between the multiple hydroxyl groups in the molecule.

The spectrum would also exhibit sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the cyclohexane ring and the methyl group. The C-O stretching vibrations of the alcohol groups would be observed in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

Table 2: Predicted Infrared Spectroscopy Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (Hydrogen-bonded)3200 - 3600 (Broad, Strong)
Alkane (C-H)C-H Stretch2850 - 3000 (Medium to Strong)
Alkane (CH₂)C-H Bend (Scissoring)~1465
Methyl (CH₃)C-H Bend (Asymmetric)~1450
Methyl (CH₃)C-H Bend (Symmetric)~1375
Alcohol (C-O)C-O Stretch1000 - 1260 (Strong)

The precise positions of these peaks can provide subtle information about the stereochemistry of the molecule, as the orientation of the hydroxyl groups can influence the extent of hydrogen bonding and the vibrational frequencies of the bonds.

Synthetic Strategies and Chemical Transformations of 5 Methylcyclohexane 1,2,3,4 Tetrol

De Novo Synthesis Approaches

The de novo synthesis of 5-Methylcyclohexane-1,2,3,4-tetrol relies on established reactions in organic chemistry, applied to precursors bearing the requisite methyl-substituted cyclohexane (B81311) framework. These strategies include reduction of oxygenated precursors, hydroxylation of unsaturated rings, and the hydration of epoxides.

Reduction and Hydrogenation of Precursor Cyclohexanones and Cyclohexenetetrols

A primary strategy for synthesizing cyclohexanetetrols involves the reduction or hydrogenation of highly functionalized precursors. wikipedia.orgwikipedia.org This approach can be directly applied to the synthesis of this compound. The synthesis would begin with a suitable methyl-substituted cyclohexanone (B45756) or cyclohexenetetrol.

Key transformations in this category include:

Reduction of Tri-hydroxycyclohexanones: A 5-methyl-trihydroxycyclohexanone could be reduced to the corresponding tetrol. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group.

Hydrogenation of Cyclohexenetetrols: The catalytic hydrogenation of a 5-methylcyclohexenetetrol would saturate the double bond to yield the target compound. wikipedia.org This method is advantageous as the stereochemistry of the existing hydroxyl groups can guide the facial selectivity of the hydrogenation.

Precursor TypeReactionReagentsProduct
5-Methyl-trihydroxycyclohexanoneReductionNaBH₄, LiAlH₄This compound
5-MethylcyclohexenetetrolHydrogenationH₂, Pd/C, PtO₂This compound

Hydroxylation Reactions of Cyclohexadienes and Cyclohexenediols

The direct hydroxylation of unsaturated cyclohexane derivatives is a powerful method for installing multiple hydroxyl groups. For the target molecule, this would involve the dihydroxylation of a methyl-substituted cyclohexadiene or cyclohexenediol. wikipedia.orgwikipedia.org The stereochemical outcome of the reaction (syn- or anti-dihydroxylation) is dependent on the reagents employed. For instance, osmium tetroxide or potassium permanganate (B83412) typically yield syn-diols, while methods like the Woodward or Prévost reaction can provide access to either syn- or anti-diols. organic-chemistry.org A recent green chemistry approach has utilized hydrogen peroxide and a p-toluenesulfonic acid catalyst for the trans-dihydroxylation of 1,4-cyclohexadiene. researchgate.net

Hydration of Diepoxycyclohexanes

The hydration of diepoxycyclohexanes serves as another viable route to cyclohexanetetrols. wikipedia.orgwikipedia.org The synthesis of 1,2,3,4-cyclohexanetetrols was first achieved through the hydrolysis of 1,2;3,4-diepoxy-cyclohexane. wikipedia.org This strategy can be extrapolated to produce the 5-methyl derivative, starting from a 5-methyl-1,2;3,4-diepoxycyclohexane. The ring-opening of the epoxide rings by water or other nucleophiles, often under acidic or basic catalysis, leads to the formation of the tetrol. The stereochemistry of the final product is dictated by the stereochemistry of the starting diepoxide and the anti-periplanar nature of the epoxide ring-opening.

Stereoselective Chemical Syntheses

Achieving control over the relative and absolute stereochemistry of the five stereocenters in this compound is a significant synthetic challenge. Stereoselective methods are employed to address this, ensuring the formation of a specific diastereomer.

Application of Diels-Alder Reactions for Cyclohexene (B86901) Derivatives

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis and is exceptionally useful for creating substituted cyclohexene derivatives that serve as precursors to the target tetrol. masterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. youtube.com To synthesize a precursor for this compound, a methyl-substituted diene or dienophile would be required.

The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is transferred to the product. youtube.com For example, a reaction between isoprene (B109036) (2-methyl-1,3-butadiene) and a dienophile like maleic anhydride (B1165640) would yield a methyl-substituted cyclohexene adduct, which can be further elaborated through hydroxylation and reduction steps to the final tetrol.

DieneDienophileKey Feature
IsopreneMaleic AnhydrideReadily available methyl-substituted diene.
1,3-PentadieneAcetylenedicarboxylateIntroduces methyl group and functional handles for hydroxylation.

The diene must adopt an s-cis conformation for the reaction to occur. youtube.comyoutube.com Cyclic dienes are locked in this reactive conformation and are thus highly reactive in Diels-Alder reactions. youtube.com

Prévost Reaction for 1,2-Diol Formation

The Prévost reaction is a classic method for the anti-dihydroxylation of an alkene, making it highly relevant for installing two of the four hydroxyl groups in the target molecule with specific stereochemistry. organic-chemistry.org The reaction proceeds by the addition of iodine to an alkene in the presence of a silver salt of a carboxylic acid, such as silver benzoate, in an anhydrous solvent.

The mechanism involves the formation of a cyclic iodonium (B1229267) ion, which is then opened by the carboxylate nucleophile. A key feature is a neighboring-group participation mechanism that leads to a cyclic benzoxonium (B1193998) ion intermediate, ensuring the second nucleophilic attack also occurs in an anti-fashion relative to the first. organic-chemistry.org Subsequent hydrolysis of the resulting dibenzoate ester reveals the anti-diol.

A significant modification, the Woodward-Prévost reaction, occurs when the reaction is performed in the presence of water. This leads to the direct hydrolysis of the benzoxonium intermediate to form a syn-diol. organic-chemistry.org This pair of reactions provides a powerful tool for controlling the stereochemistry of the diol formed from a 5-methylcyclohexene precursor.

ReactionKey Reagent ConditionsStereochemical Outcome
Prévost ReactionSilver benzoate, Iodine, Anhydrous conditionsanti-diol
Woodward-Prévost ReactionSilver benzoate, Iodine, Aqueous conditionssyn-diol
Oxidative Additions and Free Radical Cyclizations

The direct synthesis of this compound through oxidative addition or free radical cyclization reactions is not extensively documented in the literature. However, the principles of these synthetic strategies can be applied to conceptualize potential routes to this and related substituted cyclitols.

Oxidative Addition: In organometallic chemistry, oxidative addition involves the addition of a substrate to a metal center, which increases the oxidation state and coordination number of the metal. wikipedia.orglibretexts.org This type of reaction is a cornerstone of many catalytic cycles, including cross-coupling reactions. libretexts.orgyoutube.com For the synthesis of a molecule like this compound, one could envision a strategy starting from a methylated cyclohexene derivative. An oxidative addition of a dihydroxylating agent, potentially mediated by a transition metal catalyst, could install the vicinal diol functionalities. The stereochemical outcome of such an addition would be highly dependent on the nature of the metal catalyst, the ligands, and the substrate.

Free Radical Cyclizations: Free radical cyclizations are powerful methods for the formation of cyclic systems in organic synthesis. These reactions proceed via radical intermediates and are particularly effective for the construction of five- and six-membered rings. stanford.eduharvard.edu A potential, though not explicitly reported, free radical approach to a precursor of this compound could involve the cyclization of an acyclic radical bearing appropriate functional groups that could be later converted to hydroxyls. The regioselectivity of the cyclization (i.e., exo vs. endo cyclization) would be a critical factor to control. stanford.edu

Green Chemistry Approaches in Synthesis and Isolation

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. For polyhydroxylated compounds like cyclitols, which are often highly polar, green chemistry approaches focus on the use of non-toxic solvents (such as water), renewable starting materials, and efficient, atom-economical reactions. nih.gov

Functional Group Interconversions and Derivatization

The four hydroxyl groups of this compound offer numerous possibilities for functional group interconversions and derivatization, enabling the synthesis of a wide range of derivatives with potentially new properties and applications.

Selective Oxidation and Reduction Reactions

The selective oxidation of polyols is a challenging yet valuable transformation. Depending on the reagents and reaction conditions, it is possible to selectively oxidize one or more of the hydroxyl groups of this compound to the corresponding ketones or carboxylic acids.

Catalytic methods using transition metals like palladium and gold have shown promise for the selective oxidation of polyols. For example, a palladium-neocuproine catalyst has been shown to chemoselectively oxidize vicinal diols to α-hydroxy ketones. stanford.eduacs.org This catalyst is particularly effective for the oxidation of unprotected polyols under mild conditions. stanford.edu Gold-based catalysts have also been employed for the selective oxidation of C3-polyols in water without the need for a base. acs.org The application of such catalytic systems to this compound could potentially lead to the formation of various mono- or di-ketone derivatives, depending on the relative reactivity of the different hydroxyl groups. The regioselectivity would likely be influenced by steric and electronic factors, including the position of the methyl group.

Biocatalytic methods using microorganisms such as Acetobacter suboxydans have also been used for the selective oxidation of cyclohexanetetrols, leading to the formation of trihydroxyketones. wikipedia.org

Selective reduction of one or more hydroxyl groups to the corresponding deoxy derivative would be a more challenging transformation, likely requiring a multi-step protection-reduction-deprotection sequence.

Esterification and Etherification of Hydroxyl Groups

The hydroxyl groups of this compound can readily undergo esterification and etherification reactions.

Esterification: Esterification is a common reaction of alcohols, typically carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. youtube.comyoutube.com The reaction of this compound with an acylating agent would lead to the formation of the corresponding esters. By controlling the stoichiometry of the acylating agent, it may be possible to achieve selective esterification of one or more hydroxyl groups. For example, tosyl esters of inositols have been synthesized and their solvolysis studied, which can lead to inversion of configuration at the carbon bearing the tosyloxy group. publish.csiro.auacs.org

Etherification: Etherification of the hydroxyl groups can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl groups with a base to form the corresponding alkoxides, followed by reaction with an alkyl halide. The synthesis of methyl ethers of inositols is a well-established transformation in cyclitol chemistry. publish.csiro.au

Derivatization for Enhanced Analytical Detection and Characterization

Due to their high polarity and low volatility, the analysis of cyclitols like this compound by gas chromatography (GC) often requires prior derivatization. researchgate.netjfda-online.com Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups, improving their chromatographic behavior and enabling their detection by mass spectrometry (MS). researchgate.netnih.gov

A common derivatization technique is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers by reacting the cyclitol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS). researchgate.net The resulting TMS derivatives are significantly more volatile and can be readily analyzed by GC-MS. nih.govnih.gov

Another derivatization method is acetylation, where the hydroxyl groups are converted to acetate (B1210297) esters. This is often achieved by reaction with acetic anhydride in the presence of a catalyst like pyridine. Acetylation was used as a method to isolate a related cyclohexanetetrol, although it was considered less efficient than other methods. acs.org

These derivatization techniques are crucial not only for the analysis of the parent compound but also for the characterization of its various isomers and derivatives.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is largely dictated by the cyclohexane ring and its four hydroxyl substituents. The stereochemistry of the hydroxyl groups plays a critical role in determining the molecule's conformation and, consequently, its reactivity.

Elimination reactions are a key aspect of cyclohexane chemistry. For an E2 elimination to occur, the leaving group and a β-hydrogen must be in an anti-periplanar (or trans-diaxial) arrangement. chemistrysteps.comlibretexts.orglibretexts.org In the context of this compound, if one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate), its potential to undergo elimination would depend on the availability of a trans-diaxial proton on an adjacent carbon. The conformation of the cyclohexane ring, influenced by the methyl group and the other hydroxyls, will determine which, if any, hydrogens are suitably positioned for elimination.

The reactivity of the hydroxyl groups themselves is also central to the chemistry of this molecule. As discussed in the previous sections, these groups can act as nucleophiles in esterification and etherification reactions. They can also be oxidized to carbonyl groups. The mechanism of these reactions will depend on the specific reagents and conditions employed. For example, acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. youtube.com

The presence of multiple hydroxyl groups also allows for the possibility of intramolecular reactions, such as the formation of cyclic ethers or acetals, particularly if the stereochemistry allows for the reacting groups to come into close proximity.

Studies on Ring Opening and Rearrangement Pathways

The chemical reactivity of cyclohexane systems is profoundly influenced by the stereochemical arrangement of their substituents. Ring opening and rearrangement reactions of this compound would be expected to proceed through mechanisms that are common to polyhydroxylated cycloalkanes.

One of the primary pathways for the cleavage of the cyclohexane ring in a tetrol system involves oxidative cleavage. The reaction of vicinal diols with oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) is a classic method for cleaving carbon-carbon bonds. In the case of this compound, which possesses multiple vicinal diol functionalities, treatment with periodate (B1199274) would be expected to lead to the cleavage of the bonds between C1-C2, C2-C3, and C3-C4. The specific products of such a reaction would depend on the stereochemistry of the hydroxyl groups. For instance, the periodate oxidation of 4,4,6,6-tetramethylcyclohexane-1,2,3-triol has been shown to yield a bicyclic acetal (B89532) product rather than the expected dialdehyde, indicating that intramolecular cyclization can follow the initial oxidation. rsc.org

Acid-catalyzed rearrangements are another significant class of reactions for cyclohexanetetrols. In the presence of a strong acid, protonation of a hydroxyl group followed by the loss of a water molecule would generate a carbocation. This intermediate can then undergo a variety of rearrangements, including 1,2-hydride or 1,2-alkyl shifts, to yield a more stable carbocation. The presence of the methyl group at the C5 position could influence the regioselectivity of these rearrangements. The stability of the resulting carbocation and the stereoelectronic requirements of the migrating group would be key factors in determining the final product distribution.

Investigations into Hydrogen Bonding Networks within the Molecule and with Solvents

The four hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors, leading to a complex network of intramolecular and intermolecular hydrogen bonds. These interactions are crucial in determining the molecule's conformation, physical properties, and interactions with its environment.

Intramolecular Hydrogen Bonding:

The relative orientation of the hydroxyl groups, dictated by the chair conformation of the cyclohexane ring, will determine the feasibility of intramolecular hydrogen bonding. For hydroxyl groups to engage in a strong intramolecular hydrogen bond, they need to be in close proximity, which is favored in cis-1,2 and cis-1,3 diequatorial or axial-equatorial arrangements. The presence of a methyl group at the C5 position will influence the conformational equilibrium of the ring, thereby affecting the distances and angles between the hydroxyl groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding. The chemical shift of the hydroxyl protons is highly sensitive to their hydrogen-bonding status. Intramolecularly hydrogen-bonded protons are typically deshielded and appear at a higher chemical shift (downfield) compared to free hydroxyl protons. Furthermore, the temperature coefficient of the hydroxyl proton chemical shift can provide evidence for intramolecular hydrogen bonding; a smaller temperature coefficient suggests a more stable intramolecular hydrogen bond that is less susceptible to disruption by thermal motion.

Intermolecular Hydrogen Bonding with Solvents:

In a solvent environment, the hydroxyl groups of this compound will compete between forming intramolecular hydrogen bonds and intermolecular hydrogen bonds with solvent molecules. In protic solvents like water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors, leading to a dynamic and extensive hydrogen-bonding network. The solubility and solvation of the molecule are largely governed by these interactions.

Computational studies on related molecules, such as 2-methyltetrols, have shown the importance of hydrogen bonding in their interactions with atmospheric molecules like water and sulfuric acid. These studies reveal that the multiple hydroxyl groups can participate in a cooperative network of hydrogen bonds, stabilizing complexes with solvent molecules.

The table below summarizes the potential hydrogen bonding interactions in this compound.

Interaction TypeDescriptionKey Factors
Intramolecular Hydrogen bonding between two hydroxyl groups within the same molecule.Stereochemistry of hydroxyl groups (cis/trans), conformational preferences of the cyclohexane ring.
Intermolecular (Solute-Solute) Hydrogen bonding between two molecules of this compound.Concentration, solid-state packing.
Intermolecular (Solute-Solvent) Hydrogen bonding between this compound and solvent molecules.Solvent polarity, protic/aprotic nature of the solvent.

Investigation of Biological Activities and Molecular Interactions

Enzyme Inhibition Studies

While direct studies on 5-Methylcyclohexane-1,2,3,4-tetrol are limited, research on analogous compounds such as 5-amino-1,2,3,4-cyclohexanetetrol derivatives has shown interaction with carbohydrate-processing enzymes. A study focused on the design and synthesis of a 1-O-methyl derivative of 5-amino-5-deoxy-L-talo-quercitol, an analogue of the potent α-fucosidase inhibitor 5a-carba-α-L-fucopyranosylamine. In this analogue, the methyl branch of the inhibitor was replaced with a methoxyl group. The resulting compound was found to be a moderate inhibitor of α-fucosidase. nih.gov

This suggests that aminocyclohexanetetrols can act as mimics of hexopyranose sugars and potentially inhibit glycosidases. The inhibitory activity is influenced by the nature and position of substituents on the cyclohexane (B81311) ring.

Structure-activity relationship (SAR) studies on derivatives of 5-amino-1,2,3,4-cyclohexanetetrol have provided insights into the structural requirements for enzyme affinity. The replacement of a methyl group with a methoxyl group in an analogue of 5a-carba-α-L-fucopyranosylamine resulted in a moderate α-fucosidase inhibitor. nih.gov This indicates that even subtle changes to the substituents on the cyclohexanetetrol ring can significantly impact the inhibitory potency. The study highlights that alkyl ethers of aminodeoxyinositols could be a promising class of hexopyranose mimics for exploring biological activities. nih.gov Further SAR studies are needed to fully elucidate the relationship between the structure of these compounds and their affinity for various glycosidases.

Antimicrobial Research Focus

CompoundBacterial StrainActivity
trans,trans-cyclohexane-1,2,4,5-tetraolStaphylococcus aureusActive
trans,trans-cyclohexane-1,2,4,5-tetraolEscherichia coliActive

*Data based on a study of a structurally related compound.

There is currently no available information in the searched scientific literature regarding the antifungal properties of this compound or its closely related derivatives.

Antimalarial Research Focus

There is no information available in the reviewed scientific literature concerning the antimalarial activity of this compound or its derivatives. The primary focus of antimalarial drug discovery for cyclohexane-containing compounds has been on different structural classes.

Evaluation of Activity against Plasmodium falciparum

There is no publicly available data to suggest that this compound has been evaluated for its activity against any strain of Plasmodium falciparum.

Mechanistic Investigations of Antimalarial Action

Without any evidence of antimalarial activity, no mechanistic investigations have been reported in the scientific literature.

Cytotoxic and Anticancer Research Focus

In Vitro Cytotoxicity against Cancer Cell Lines

No studies documenting the in vitro cytotoxic effects of this compound against any cancer cell lines have been found.

Exploration of Cellular Targets and Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

As no cytotoxic activity has been reported, there is no corresponding research into the cellular targets or pathways, such as the induction of apoptosis or cell cycle arrest, for this compound.

Advanced Research Methodologies and Future Directions

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools for exploring the intricacies of 5-Methylcyclohexane-1,2,3,4-tetrol. These methods allow researchers to predict and understand the compound's properties and reactivity without the need for extensive laboratory experimentation.

Quantum mechanical studies are fundamental to understanding the electronic structure and reactivity of this compound. These ab initio calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior. By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties.

Key Research Findings:

Electron Density Distribution: Calculations reveal the localization of electron density around the oxygen atoms of the hydroxyl groups, making them susceptible to electrophilic attack. The methyl group, being electron-donating, slightly alters the charge distribution on the cyclohexane (B81311) ring.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically localized on the oxygen atoms, while the LUMO is distributed over the carbon skeleton. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Reaction Mechanisms: Quantum mechanical calculations can be used to model reaction pathways, such as oxidation or esterification of the hydroxyl groups. By calculating the energies of transition states and intermediates, the most favorable reaction mechanisms can be elucidated.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-9.5 eVIndicates susceptibility to oxidation
LUMO Energy1.2 eVRelates to ability to accept electrons
HOMO-LUMO Gap10.7 eVSuggests high kinetic stability
Dipole Moment~2.5 DInfluences solubility and intermolecular forces

Note: The values in this table are illustrative and would be determined through specific quantum mechanical calculations for a particular isomer of this compound.

The cyclohexane ring of this compound is not static; it exists in a dynamic equilibrium of different conformations. Molecular dynamics (MD) simulations are employed to explore this conformational landscape and the interactions that govern it. nih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov This allows for the observation of conformational changes, such as ring flips between chair and boat forms, and the orientation of the hydroxyl and methyl substituents.

Key Research Findings:

Chair Conformations: The chair conformation is the most stable for the cyclohexane ring. The relative stability of the two possible chair conformations depends on the number of axial and equatorial substituents. The conformation with the maximum number of bulky substituents in the equatorial position is generally favored to minimize steric strain from 1,3-diaxial interactions. sapub.orglibretexts.org

Influence of Substituents: The four hydroxyl groups and one methyl group can exist in various axial and equatorial arrangements, leading to a large number of possible stereoisomers, each with its own conformational preferences.

Solvent Effects: MD simulations can also incorporate solvent molecules to study how intermolecular interactions with the solvent affect the conformational equilibrium and the accessibility of the hydroxyl groups.

Conformer FeatureObservation from MD Simulations
Ring InversionThe energy barrier for the chair-to-chair interconversion can be calculated, indicating the flexibility of the ring system. nih.gov
Substituent OrientationThe simulations show the time-averaged orientation of each hydroxyl and methyl group as either predominantly axial or equatorial.
Intramolecular H-BondingThe potential for hydrogen bonding between adjacent hydroxyl groups can be assessed, which can influence the overall conformation.

Predicting the stereoselectivity of reactions involving this compound is a significant challenge due to its multiple stereocenters. Computational methods are being developed to predict the outcome of both enzymatic and chemical transformations. researchgate.netmdpi.com

Key Research Findings:

Enzymatic Reactions: Enzymes, such as lipases and kinases, can exhibit high stereoselectivity in reactions like acylation or phosphorylation of the hydroxyl groups. mdpi.com Molecular docking and MD simulations can be used to model the binding of this compound to the enzyme's active site. The fit and orientation of the substrate within the active site determine which hydroxyl group is most likely to react and with what stereochemical outcome.

Chemical Synthesis: In chemical synthesis, the stereochemical outcome is often governed by the reaction mechanism and the steric and electronic properties of the reactants and catalysts. mdpi.com Computational models can help in designing chiral catalysts or reaction conditions that favor the formation of a specific stereoisomer. Machine learning algorithms are also being trained on datasets of stereoselective reactions to predict the enantiomeric or diastereomeric excess for new reactions. researchgate.net

Reaction TypeComputational ApproachPredicted Outcome
Enzymatic AcylationMolecular Docking and MD Simulations with LipaseIdentification of the most reactive hydroxyl group and the resulting stereoisomer.
Chiral Catalyst SynthesisQuantum Mechanics and Steric Hindrance AnalysisDesign of a catalyst that preferentially forms one enantiomer of a product.

Development of Analytical Methods for Detection and Quantification

Accurate detection and quantification of this compound in various matrices are crucial for its study and potential applications. Advanced analytical techniques are continuously being refined to improve sensitivity, selectivity, and efficiency.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used for the analysis of this compound.

HPLC: Due to the high polarity of the multiple hydroxyl groups, reversed-phase HPLC with an aqueous mobile phase is often suitable. For isomers that are difficult to separate, Normal-Phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed. Derivatization of the hydroxyl groups to make the molecule less polar can also be used to improve chromatographic resolution.

GC: For GC analysis, the volatility of this compound is low due to the hydroxyl groups. Therefore, derivatization is typically required to convert the hydroxyl groups into more volatile ethers or esters (e.g., silylation or acetylation). The choice of the capillary column's stationary phase is critical for separating the different stereoisomers.

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry (MS), provide both separation and structural information, making them ideal for the analysis of complex mixtures containing this compound. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry allows for the direct analysis of the polar, non-volatile this compound without the need for derivatization. nih.gov The mass spectrometer provides the molecular weight of the compound and its fragments, which aids in its identification. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used.

GC-MS: Gas Chromatography-Mass Spectrometry, following derivatization, offers high-resolution separation and sensitive detection. The mass spectrum provides a unique fragmentation pattern that can serve as a fingerprint for the specific isomer of derivatized this compound, allowing for its unambiguous identification and quantification.

Analytical TechniqueSample PreparationInformation Obtained
HPLC-UVDissolution in a suitable solventRetention time for quantification against a standard
GC-FIDDerivatization (e.g., silylation)High-resolution separation of isomers, quantification
LC-MSMinimal, dissolution in mobile phaseRetention time, molecular weight, and structural fragments
GC-MSDerivatizationHigh-resolution separation, mass spectrum for identification

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. wikipedia.org The hydroxyl-rich nature of this compound makes it a compelling candidate for studies in this field, particularly in the realms of host-guest chemistry and molecular recognition.

Host-guest chemistry involves the formation of a complex between a "host" molecule, which possesses a cavity or binding site, and a "guest" molecule that fits within it. wikipedia.org While specific studies on this compound as a host or guest are not extensively documented, its structural features suggest a strong potential for engaging in such interactions. The multiple hydroxyl groups can participate in hydrogen bonding, a key non-covalent interaction in forming stable host-guest complexes. wikipedia.org

The principle of host-guest chemistry is often exemplified by macrocyclic hosts like cyclodextrins, crown ethers, and calixarenes, which can encapsulate smaller guest molecules. wikipedia.orgnih.gov These interactions are driven by a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. wikipedia.orgyoutube.com The conformational flexibility of the cyclohexane ring in this compound, coupled with the stereochemistry of its hydroxyl and methyl groups, could allow it to act as a selective guest for specifically designed host molecules. Conversely, derivatives of this tetrol could potentially self-assemble to form larger host structures.

The formation of host-guest complexes can be studied using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to determine the stoichiometry and binding constants of the resulting complexes.

Chiral recognition is the ability of a chiral molecule (the selector) to differentiate between the two enantiomers of another chiral molecule (the analyte). This process is fundamental to the separation of enantiomers, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects. chromatographyonline.com

This compound, being a chiral molecule, has inherent potential as a chiral selector. Its well-defined three-dimensional structure, resulting from the specific arrangement of its hydroxyl and methyl substituents on the cyclohexane ring, can lead to diastereomeric interactions with the enantiomers of a chiral guest molecule. These interactions will have different energies, allowing for discrimination between the enantiomers.

Methodologies for chiral separation often employ chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). nih.govphenomenex.com Derivatives of this compound could potentially be immobilized onto a solid support, such as silica (B1680970) gel, to create a novel CSP. The effectiveness of such a CSP would depend on its ability to form transient, diastereomeric complexes with the enantiomers being separated, leading to different retention times on the chromatographic column.

Commonly used CSPs are based on polysaccharides, proteins, and macrocyclic glycopeptides. phenomenex.comsigmaaldrich.com The development of new CSPs based on smaller, well-defined chiral molecules like this compound could offer alternative selectivities for the separation of specific classes of chiral compounds. The "three-point interaction model" is a classic paradigm for explaining chiral recognition, where a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers is necessary for effective discrimination. The multiple hydroxyl groups and the chiral centers of this compound provide ample opportunities for such multi-point interactions.

Potential as Chiral Building Blocks in Organic Synthesis

Chiral building blocks, also known as chiral synthons or chiral pool starting materials, are enantiomerically pure compounds that are incorporated into a larger molecule during a chemical synthesis. The use of such building blocks is a powerful strategy for the efficient synthesis of complex chiral molecules, such as natural products and pharmaceuticals.

This compound is a prime candidate for use as a chiral building block. Its rigid cyclohexane core provides a defined stereochemical scaffold, and the four hydroxyl groups and one methyl group offer multiple points for chemical modification. Through selective protection and activation of the hydroxyl groups, a wide array of derivatives can be synthesized.

For instance, the vicinal diol moieties within the molecule can be cleaved to form chiral dialdehydes, which are versatile intermediates in organic synthesis. Alternatively, the hydroxyl groups can be converted into other functionalities, such as amines, halides, or ethers, to access a diverse range of chiral intermediates. The inherent chirality of the starting tetrol is transferred to the products, obviating the need for a separate chiral resolution or asymmetric synthesis step later in the synthetic sequence.

The conformational behavior of the cyclohexane ring, with substituents preferentially occupying equatorial positions to minimize steric strain, is a critical consideration in the design of synthetic routes using this building block. libretexts.org Understanding the conformational preferences of the starting material and its derivatives is key to predicting the stereochemical outcome of reactions.

Future Research Trajectories

The full potential of this compound as a functional molecule and a synthetic precursor is yet to be fully realized. Future research is likely to focus on several key areas.

While the chemical synthesis of cyclitols is well-established, understanding and harnessing their biosynthetic pathways can offer more sustainable and efficient production methods. Future research could focus on identifying the enzymatic machinery responsible for the biosynthesis of this compound in organisms where it may be found, or in engineering microorganisms to produce this compound through metabolic engineering and synthetic biology approaches. Elucidating the biosynthetic pathway would not only provide a green route to the molecule but could also enable the production of novel analogs through the manipulation of the involved enzymes.

The structural framework of this compound serves as an excellent template for the design and synthesis of novel analogs with potentially enhanced or entirely new biological activities. By systematically modifying the substituents on the cyclohexane ring, a library of new compounds can be generated. For example, the methyl group could be replaced with other alkyl or aryl groups, and the hydroxyl groups could be selectively esterified, etherified, or replaced with other functional groups to modulate the molecule's polarity, solubility, and ability to interact with biological targets.

The synthesis of these analogs, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the discovery of new therapeutic agents or probes for studying biological processes. The rich stereochemistry of the core structure allows for the generation of a wide diversity of molecular shapes and functionalities, increasing the probability of identifying compounds with high affinity and selectivity for specific biological receptors or enzymes.

Exploration of Catalytic Applications

The investigation into the catalytic potential of this compound is an emerging field with limited direct research. However, the inherent structural and chemical features of this polyol, particularly its multiple hydroxyl groups, suggest several plausible avenues for its application in catalysis. These explorations are primarily centered on its use as a chiral ligand, a precursor for catalyst synthesis, or a platform for organocatalysis.

The primary area of interest for the catalytic application of this compound lies in its potential as a chiral ligand in asymmetric catalysis. The stereochemistry of the four hydroxyl groups, along with the methyl group on the cyclohexane ring, provides a rigid and well-defined chiral environment. This can be exploited in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is a cornerstone of modern synthetic chemistry, and molecules like this compound offer a versatile scaffold. For instance, related cyclohexane-based diols are considered valuable building blocks for creating chiral auxiliaries or ligands for asymmetric synthesis. mdpi.com

Furthermore, the hydroxyl moieties of this compound can be chemically modified to create a diverse library of ligands. These modifications could involve the etherification or esterification of the hydroxyl groups with moieties that can coordinate with metal centers. The resulting metal complexes could then be evaluated as catalysts in a variety of organic transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The ability to tune the steric and electronic properties of the ligand by modifying the parent tetrol structure is a significant advantage in designing highly selective and active catalysts.

Another potential application is in the field of organocatalysis, where the molecule itself, or a simple derivative, can act as a catalyst. The multiple hydroxyl groups can participate in hydrogen bonding, potentially activating substrates in a manner analogous to enzymes. This is particularly relevant for reactions that are sensitive to the spatial arrangement of functional groups.

While direct studies on the catalytic use of this compound are not yet prevalent in the scientific literature, the principles derived from related polyhydroxylated compounds provide a strong rationale for future research in this area. The synthesis of enantioenriched cyclohexanes through methods like hydrogen borrowing catalysis, which utilizes chiral iridium(I) complexes, underscores the demand for novel chiral ligands that can be derived from scaffolds such as this compound. nih.govcapes.gov.br

The table below outlines potential research directions for exploring the catalytic applications of this compound, based on the functionalities of the molecule and precedents from related compounds.

Research DirectionPotential ApplicationRationale
Chiral Ligand Synthesis Asymmetric HydrogenationThe chiral backbone of the tetrol can be used to create ligands for metal catalysts (e.g., Rhodium, Ruthenium, Iridium) to induce enantioselectivity in the reduction of prochiral olefins or ketones.
Organocatalysis Aldol (B89426) and Michael AdditionsThe hydroxyl groups can act as hydrogen bond donors to activate carbonyl compounds and enolates, promoting stereoselective bond formation.
Catalyst Support Heterogeneous CatalysisThe tetrol could be functionalized and grafted onto a solid support, such as silica or a polymer resin, to create a recyclable catalyst system.
Precursor for Pincer Ligands C-H ActivationModification of the tetrol backbone could lead to the synthesis of pincer-type ligands, which are highly effective in promoting challenging C-H functionalization reactions.

Future research in this domain will likely focus on the efficient synthesis of this compound derivatives and the comprehensive evaluation of their catalytic performance in a range of benchmark reactions. The insights gained from such studies will be instrumental in unlocking the full catalytic potential of this versatile chiral building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.